Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate
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Overview
Description
Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound with significant importance in medicinal chemistry. This compound is known for its versatile applications in various fields, including drug discovery and development. Its unique structure, which combines an imidazole ring fused with a pyrimidine ring, makes it a valuable scaffold for the synthesis of biologically active molecules .
Mechanism of Action
Target of Action
Imidazo[1,2-C]pyrimidine-3-carboxylic acid ethyl ester is a compound that has been studied for its potential therapeutic applications. The primary targets of this compound are the enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation .
Mode of Action
The interaction of Imidazo[1,2-C]pyrimidine-3-carboxylic acid ethyl ester with its targets involves the inhibition of COX-2 . By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby potentially mitigating inflammation .
Biochemical Pathways
The action of Imidazo[1,2-C]pyrimidine-3-carboxylic acid ethyl ester affects the biochemical pathway involving the synthesis of prostaglandins . By inhibiting COX-2, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This can have downstream effects on various processes in the body, including the inflammatory response .
Result of Action
The molecular and cellular effects of the action of Imidazo[1,2-C]pyrimidine-3-carboxylic acid ethyl ester are primarily related to its anti-inflammatory activity . By inhibiting the production of prostaglandins, the compound can potentially reduce inflammation, which could have beneficial effects in the treatment of various conditions associated with inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 1H-imidazole-4-carboxamide with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of catalysts such as trifluoroacetic acid (TFA) and solvents like ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation and alkylation reactions often involve reagents like bromine (Br2) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity and structural similarity to Imidazo[1,2-C]pyrimidine.
Imidazo[1,5-a]pyrimidine: Another heterocyclic compound with applications in drug development and material science.
Uniqueness: Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate stands out due to its unique fusion of imidazole and pyrimidine rings, which provides a distinct scaffold for the development of biologically active molecules. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness .
Properties
IUPAC Name |
ethyl imidazo[1,2-c]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-11-8-3-4-10-6-12(7)8/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZXYJWWMVJUBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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